molecular formula C15H14O3 B3057707 2-[(4-Phenoxyphenoxy)methyl]oxirane CAS No. 84267-54-9

2-[(4-Phenoxyphenoxy)methyl]oxirane

Cat. No. B3057707
CAS RN: 84267-54-9
M. Wt: 242.27 g/mol
InChI Key: JLMPGCFZWRLQMV-UHFFFAOYSA-N
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Description

“2-[(4-Phenoxyphenoxy)methyl]oxirane” is a biochemical used for proteomics research . It has a molecular formula of C15H14O3 and a molecular weight of 242.27 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 2-(4-phenoxyphenyl)oxirane involves several steps, including the quaternization of a tertiary amine by activated oxirane and the participation of a carboxylate anion in the ring-opening of both nonactivated and activated oxirane .

Scientific Research Applications

Synthesis and Chemical Reactions

2-[(4-Phenoxyphenoxy)methyl]oxirane plays a significant role in various synthetic processes. One such application is in the synthesis of 2-substituted-1,4-benzodioxanes, achieved through CuBr-catalyzed tandem reactions with phenols. This method involves the ring-opening of 2-((2-iodophenoxy)methyl)oxirane followed by an intramolecular C-O cross-coupling cyclization (Liu & Bao, 2010). Similarly, oxiranes like 2-[(4-Phenoxyphenoxy)methyl]oxirane are studied for their reactivity and potential adverse biological effects due to their highly reactive nature (Schweikl, Schmalz, & Weinmann, 2004).

Polymerization and Material Synthesis

In material science, siloranes and oxiranes are investigated for developing low shrinkage/stress dental composites. Their stability in aqueous environments is critical for their application in biological contexts. 2-[(4-Phenoxyphenoxy)methyl]oxirane, as part of the oxirane group, is relevant in this context for its stability and reactivity characteristics (Eick, Smith, Pinzino, & Kostoryz, 2006).

Analytical and Diagnostic Applications

Analytically, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane serves as a reagent for determining the enantiomeric excess (ee) of α-chiral amines, showcasing the broader applicability of oxirane derivatives in stereochemical analysis (Rodríguez-Escrich et al., 2005).

Catalytic and Theoretical Studies

The theoretical study of the catalytic hydrogenation of oxiranes, including their derivatives, provides insight into chemical reactions at a molecular level. This research contributes to a deeper understanding of reaction mechanisms, which is essential for developing new synthetic methods and materials (Kuevi, Atohoun, & Mensah, 2012).

Electronic and Optical Applications

The electrochromic enhancement of poly(3,4‐ethylenedioxythiophene) films, functionalized with hydroxymethyl and ethylene oxide groups, demonstrates the utility of oxirane derivatives in electronic and optical materials. These modifications significantly improve electrochromic properties, which is vital for applications in smart windows, displays, and other electronic devices (Zhang et al., 2014).

Fluorinated Compounds Synthesis

2-[(4-Phenoxyphenoxy)methyl]oxirane's derivative, 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane, has been synthesized for applications in fluorinated compounds. These materials are of significant interest due to their unique properties and applications in various fields, such as pharmaceuticals, agrochemicals, and materials science (Zhan-xiong, 2012).

Biochemistry and Molecular Studies

In biochemistry, the interaction of oxiranes with biological molecules is of considerable interest. For instance, the inhibition mechanism of matrix metalloproteinase 2 by oxirane analogues is studied to understand their biochemical behavior and potential therapeutic applications (Tao et al., 2009).

Safety and Hazards

While specific safety and hazard information for “2-[(4-Phenoxyphenoxy)methyl]oxirane” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, avoiding contact with skin, eyes, and clothing, and ensuring adequate ventilation .

properties

IUPAC Name

2-[(4-phenoxyphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)16-10-15-11-17-15/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMPGCFZWRLQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575232
Record name 2-[(4-Phenoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Phenoxyphenoxy)methyl]oxirane

CAS RN

84267-54-9
Record name 2-[(4-Phenoxyphenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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